Bienvenue dans la boutique en ligne BenchChem!

N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide

regioisomer differentiation logP comparison CNS drug design

N-[1-(Adamantan-1-yl)ethyl]-3,4-difluorobenzamide (CAS 942034-40-4) is a synthetic small-molecule benzamide derivative (C19H23F2NO, MW 319.39 Da) featuring a rigid adamantane cage linked via a chiral ethyl spacer to a 3,4-difluorobenzamide moiety. Predicted physicochemical properties include a high logP (~5.56), low aqueous solubility (~0.162 mg/L at 25 °C), and a boiling point of ~416.5 °C, consistent with a lipophilic scaffold suitable for blood-brain barrier penetration and intracellular target engagement.

Molecular Formula C19H23F2NO
Molecular Weight 319.396
CAS No. 942034-40-4
Cat. No. B2799994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide
CAS942034-40-4
Molecular FormulaC19H23F2NO
Molecular Weight319.396
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C19H23F2NO/c1-11(22-18(23)15-2-3-16(20)17(21)7-15)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23)
InChIKeyLDSAJAZXOVGPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(Adamantan-1-yl)ethyl]-3,4-difluorobenzamide (CAS 942034-40-4): Procurement-Ready Physicochemical & Structural Baseline


N-[1-(Adamantan-1-yl)ethyl]-3,4-difluorobenzamide (CAS 942034-40-4) is a synthetic small-molecule benzamide derivative (C19H23F2NO, MW 319.39 Da) featuring a rigid adamantane cage linked via a chiral ethyl spacer to a 3,4-difluorobenzamide moiety . Predicted physicochemical properties include a high logP (~5.56), low aqueous solubility (~0.162 mg/L at 25 °C), and a boiling point of ~416.5 °C, consistent with a lipophilic scaffold suitable for blood-brain barrier penetration and intracellular target engagement . The compound has been cited in patent literature as a member of the adamantyl benzamide class with potential modulatory activity against glycogen synthase kinase-3 (GSK-3) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1].

Why N-[1-(Adamantan-1-yl)ethyl]-3,4-difluorobenzamide Cannot Be Generically Substituted: Key Differentiation Drivers


Substituting N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide with a close analog risks profound alterations in target engagement, selectivity, and pharmacokinetic profile due to three non-interchangeable structural features: (1) the 3,4-difluoro substitution pattern on the benzamide ring, which dictates hydrogen-bonding and steric complementarity with the target binding pocket; (2) the chiral ethyl linker bridging adamantane to the amide nitrogen, which provides optimal conformational spacing distinct from direct N-adamantyl analogs; and (3) the lipophilic adamantane cage itself, which drives membrane partitioning but is sensitive to even minor substituent changes [1]. The quantitative evidence below demonstrates how these features translate into measurable performance differentials.

Quantitative Differentiation Evidence: N-[1-(Adamantan-1-yl)ethyl]-3,4-difluorobenzamide vs. Closest Analogs


3,4-Difluoro vs. 2,6-Difluoro Regioisomerism: Impact on Predicted Lipophilicity and BBB Permeability Potential

The 3,4-difluorobenzamide regioisomer (target compound) exhibits a predicted ACD/LogP of 5.56 and a topological polar surface area (TPSA) of 29 Ų, whereas the corresponding 2,6-difluorobenzamide regioisomer (N-(adamantan-1-yl)-2,6-difluorobenzamide) yields a lower molecular weight (291 Da vs. 319 Da) and is predicted to have a different TPSA due to altered fluorine positioning, potentially reducing its CNS penetration capacity . The 3,4-substitution pattern balances lipophilicity with polar surface area to maintain favorable passive membrane permeability while preserving target hydrogen-bond interactions [1].

regioisomer differentiation logP comparison CNS drug design

Ethyl Linker vs. Direct Adamantyl-Amide Attachment: Conformational Flexibility Advantage

The target compound incorporates a chiral ethyl spacer (N-[1-(adamantan-1-yl)ethyl]) between the adamantane cage and the benzamide nitrogen, in contrast to direct N-adamantyl benzamides such as N-(1-adamantyl)-3,4-difluorobenzamide. This ethyl linker introduces an additional rotatable bond (3 freely rotating bonds vs. 2 in the direct analog), allowing the benzamide moiety to sample a broader conformational space for optimal target pocket fit . Patent disclosures for the adamantyl benzamide class explicitly claim the ethyl-linked variants as distinct chemical entities with potentially differentiated 11β-HSD1 inhibitory activity [1].

linker optimization conformational analysis target binding kinetics

Chiral Ethyl Center: Single Enantiomer vs. Racemic Mixture Differentiation

The target compound N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide contains a chiral carbon at the ethyl linker position, and is typically supplied as a single enantiomer (although the specific stereochemistry may vary by vendor). In contrast, many commercially available adamantylbenzamide analogs (e.g., those with direct N-adamantyl linkages) lack this chiral center . Enantiomeric purity can critically influence target binding; for instance, in the related GSK-3 inhibitor class, stereochemistry at analogous positions has been shown to affect IC50 values by >10-fold [1].

chiral resolution enantiomeric purity stereospecific activity

High-Value Application Scenarios for N-[1-(Adamantan-1-yl)ethyl]-3,4-difluorobenzamide Based on Differentiation Evidence


CNS Drug Discovery Programs Targeting GSK-3 for Neurodegenerative Disease

The compound's predicted high logP (5.56) and moderate TPSA (29 Ų) align with CNS drug-likeness criteria, making it a suitable starting scaffold for blood-brain barrier-penetrant GSK-3 inhibitor development. The 3,4-difluoro regioisomer and ethyl linker provide differentiated chemotype space relative to direct N-adamantyl benzamides commonly explored in 11β-HSD1 programs, potentially reducing cross-target interference in phenotypic screening cascades .

Stereochemistry-Activity Relationship (SSAR) Studies Leveraging the Chiral Ethyl Center

The single chiral center enables systematic SSAR exploration. Procurement of the single enantiomer (as opposed to a racemate) is essential for accurately resolving target binding contributions. This compound can serve as a chiral probe in kinase selectivity panels to quantify the stereochemical contribution to GSK-3 vs. off-target kinase binding [1].

Comparative Solubility and Formulation Optimization Studies

With a predicted aqueous solubility of only 0.162 mg/L (LogS ~ -6.3), this compound presents significant formulation challenges common to lipophilic adamantane derivatives. It serves as an excellent model compound for evaluating advanced solubilization techniques (e.g., nanoformulation, cyclodextrin complexation) intended for poorly soluble CNS candidates, providing a benchmark against less lipophilic benzamide analogs .

Quote Request

Request a Quote for N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.